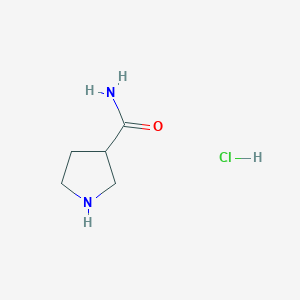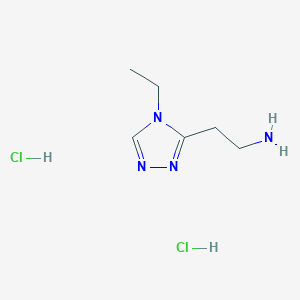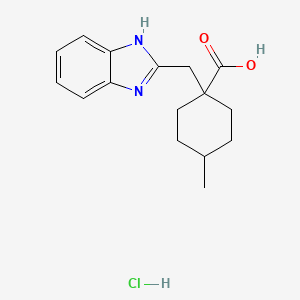![molecular formula C7H14N2O2S B1441400 Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester CAS No. 887913-52-2](/img/structure/B1441400.png)
Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester
Overview
Description
Scientific Research Applications
Synthetic Chemistry: N-Boc Protection of Amines
In synthetic chemistry, N-Boc-N’-Methylthiourea is utilized for the protection of amines. This process is crucial due to the sensitivity of amines in various biologically active compounds. The tert-butoxycarbonyl (Boc) group is favored for its stability against catalytic hydrogenolysis and resistance to basic conditions. A green approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described, achieving selective N-Boc protection in excellent yield at room temperature .
Corrosion Inhibition: Protection of Steel
This compound has been studied as a corrosion inhibitor for steel in acidic environments, particularly in 0.5 M H3PO4 (phosphoric acid). The research indicates that N-Methylthiourea is more effective than thiourea, suggesting a physicochemical adsorption mechanism for its inhibitory action .
Mechanism of Action
Target of Action
N-Boc-N’-Methylthiourea, also known as tert-butyl N-(methylcarbamothioyl)carbamate or Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester, is primarily used as a protecting group for amines in organic synthesis . The primary target of N-Boc-N’-Methylthiourea is the amine group present in various biologically active compounds .
Mode of Action
N-Boc-N’-Methylthiourea interacts with its targets by protecting amines as less reactive carbamates in organic synthesis . This protection is achieved through the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathway affected by N-Boc-N’-Methylthiourea involves the protection and deprotection of amines in organic synthesis . The Boc group is introduced to the amine group, rendering it less reactive and thus protected from unwanted reactions. When the Boc group is removed, the amine group is once again free to participate in reactions .
Result of Action
The result of N-Boc-N’-Methylthiourea’s action is the successful protection of amines during organic synthesis . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of N-Boc-N’-Methylthiourea can be influenced by various environmental factors. For instance, the efficiency of the Boc protection can be enhanced under ultrasound irradiation . Furthermore, the stability of the Boc group can be affected by the pH of the environment, with the group being resistant to basic hydrolysis .
properties
IUPAC Name |
tert-butyl N-(methylcarbamothioyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(12)8-4/h1-4H3,(H2,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLNTOSPDZMJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726911 | |
| Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887913-52-2 | |
| Record name | tert-Butyl (methylcarbamothioyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(methylcarbamothioyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)
![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)


![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)





![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)

